molecular formula C23H17NO3 B13757479 1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- CAS No. 53924-18-8

1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)-

Cat. No.: B13757479
CAS No.: 53924-18-8
M. Wt: 355.4 g/mol
InChI Key: ULQLJGAKYMDNPQ-UHFFFAOYSA-N
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Description

1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- is a synthetic compound that combines the structural features of indole and xanthene Indole derivatives are known for their significant biological activities, while xanthene derivatives are widely used in various applications, including dyes and pharmaceuticals

Preparation Methods

The synthesis of 1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- typically involves the following steps:

Chemical Reactions Analysis

1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with various enzymes and receptors due to the presence of the indole ring, which is known to bind to multiple biological targets.

    Pathways: It may influence signaling pathways related to cell growth, differentiation, and apoptosis. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- can be compared with other similar compounds:

The uniqueness of 1H-Indole-1-acetic acid, 3-(9H-xanthen-9-YL)- lies in its combination of indole and xanthene structures, providing a versatile platform for various scientific and industrial applications.

Properties

CAS No.

53924-18-8

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

2-[3-(9H-xanthen-9-yl)indol-1-yl]acetic acid

InChI

InChI=1S/C23H17NO3/c25-22(26)14-24-13-18(15-7-1-4-10-19(15)24)23-16-8-2-5-11-20(16)27-21-12-6-3-9-17(21)23/h1-13,23H,14H2,(H,25,26)

InChI Key

ULQLJGAKYMDNPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CN(C5=CC=CC=C54)CC(=O)O

Origin of Product

United States

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